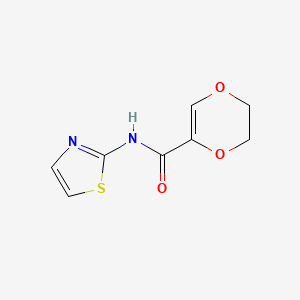

N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide

Description

N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide is a heterocyclic compound featuring a 1,3-thiazole ring linked via a carboxamide group to a 2,3-dihydro-1,4-dioxine moiety. This structure combines electron-rich aromatic systems (thiazole and dioxine) with a polar carboxamide bridge, making it a candidate for diverse biological interactions.

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c11-7(6-5-12-2-3-13-6)10-8-9-1-4-14-8/h1,4-5H,2-3H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQKDGOGWNLMAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85270390 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a thiazole derivative with a dioxine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve consistent quality and efficiency. The choice of reagents, solvents, and catalysts is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of advanced materials, such as polymers and sensors.

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Research Findings and Implications

- Receptor Binding : Thiazole and carboxamide groups in the target compound likely engage in hydrogen bonding and π-π stacking, as seen in angiotensin II receptor antagonists .

- Therapeutic Potential: Structural parallels to antiparasitic and cardiovascular agents suggest unexplored applications. Further docking studies (e.g., with parasitic enzymes or hypertension targets) are warranted.

- Synthetic Challenges : The dihydrodioxine-thiazole scaffold may require optimized ring-closure strategies to avoid side reactions, a common issue in heterocyclic synthesis .

Biological Activity

N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

The compound features a thiazole moiety linked to a dioxine structure, which is significant for its biological activity. The IUPAC name is this compound.

Molecular Formula

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. A study demonstrated that various thiazole derivatives showed cytotoxic effects against cancer cell lines with IC50 values in the micromolar range. For instance, thiazole derivatives with specific substitutions on the phenyl ring were found to enhance cytotoxicity significantly .

The mechanism by which this compound exerts its effects involves:

- Inhibition of Key Enzymes : The compound targets various kinases and G-protein coupled receptors involved in signaling pathways related to cell proliferation and apoptosis.

- Induction of Apoptosis : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

- Thiazole Ring : The presence of the thiazole ring is crucial for the antitumor activity.

- Substituents on the Phenyl Ring : Modifications at specific positions on the phenyl ring can enhance or reduce activity. For example, electron-donating groups at the para position significantly increase cytotoxicity .

Study 1: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated this compound against various cancer cell lines (e.g., A431 and Jurkat). The compound demonstrated promising results with IC50 values lower than those of established chemotherapeutics like doxorubicin .

Study 2: Mechanistic Insights

Another investigation utilized molecular dynamics simulations to elucidate the binding interactions between the compound and target proteins. The results indicated that hydrophobic interactions played a significant role in binding affinity and subsequent biological activity .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the key structural features of N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide, and how do they influence bioactivity?

- Answer : The compound integrates a thiazole ring (known for heterocyclic reactivity), a 2,3-dihydro-1,4-dioxine moiety (imparting rigidity and oxygen-based electron density), and a carboxamide group (critical for hydrogen bonding with biological targets). These features collectively enhance its potential for selective interactions with enzymes or receptors, such as orexin receptors implicated in sleep regulation . Substituents on the thiazole ring and dioxine system can modulate solubility, metabolic stability, and target affinity .

Q. What synthetic methodologies are employed for preparing N-(1,3-thiazol-2-yl) carboxamide derivatives?

- Answer : Synthesis typically involves multi-step protocols:

- Step 1 : Condensation of thiazole-2-amine with activated carboxylic acid derivatives (e.g., acid chlorides) under reflux in aprotic solvents like acetonitrile or DMF.

- Step 2 : Cyclization or functionalization of the dioxine moiety using catalysts like iodine and triethylamine .

- Purity control : Thin-layer chromatography (TLC) and recrystallization ensure >95% purity, validated via - and -NMR spectroscopy .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Answer :

- NMR spectroscopy : Confirms regiochemistry of the thiazole and dioxine rings, with characteristic shifts for NH ( 10–12 ppm) and aromatic protons ( 6–8 ppm) .

- IR spectroscopy : Identifies carboxamide C=O stretches (~1650–1700 cm) and N-H bends (~1550 cm) .

- Mass spectrometry : Validates molecular ion peaks and fragmentation patterns consistent with the proposed structure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Answer : Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in carboxamide coupling .

- Temperature control : Reflux (~80–100°C) balances reaction kinetics and side-product formation .

- Catalysts : Triethylamine or iodine accelerates cyclization while minimizing byproducts .

- Workup : Gradient column chromatography (hexane:EtOAc) isolates the product from unreacted starting materials .

Q. What in vitro assays are suitable for evaluating anticancer activity?

- Answer :

- NCI-60 screening : Tests cytotoxicity across 60 cancer cell lines, with IC values calculated via MTT assays .

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) quantifies cell death mechanisms.

- Toxi-light assay : Measures ATP release to assess compound-induced cellular necrosis .

Q. How do structural modifications at the thiazole ring influence pharmacological profiles?

- Answer :

- Electron-withdrawing groups (e.g., -NO) increase electrophilicity, enhancing enzyme inhibition (e.g., kinase targets) .

- Hydrophobic substituents (e.g., methyl or aryl groups) improve membrane permeability, as shown in analogues with 3,5-dimethylphenyl groups .

- Data contradiction resolution : Discrepancies in bioactivity between similar derivatives (e.g., benzodioxine vs. benzothiazole hybrids) are resolved via molecular docking to identify steric or electronic mismatches with target binding pockets .

Q. How can computational methods predict binding affinity with biological targets?

- Answer :

- Molecular docking (AutoDock/Vina) : Models interactions with orexin receptors or GSK-3β, prioritizing poses with low binding energy (< -8 kcal/mol) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, analyzing RMSD and hydrogen bond persistence .

- QSAR models : Relate substituent Hammett constants () to IC values for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.